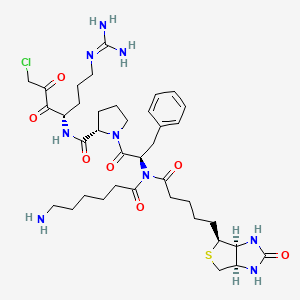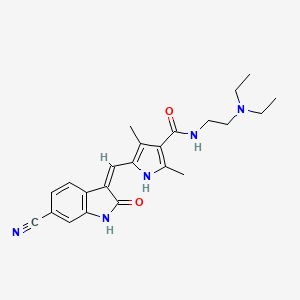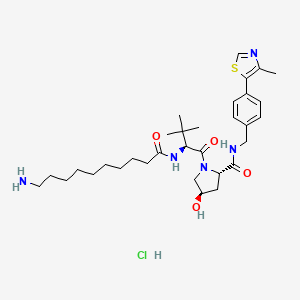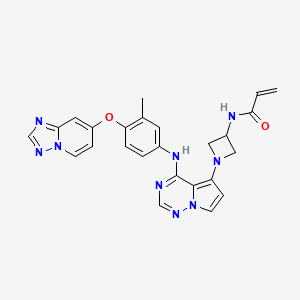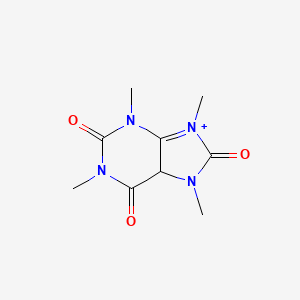
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione typically involves the methylation of uric acid. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
科学的研究の応用
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione has several scientific research applications:
Chemistry: Used as a model compound to study purine chemistry and methylation reactions.
Biology: Investigated for its role in plant metabolism and its presence in certain teas.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a potential candidate for drug development.
作用機序
The mechanism of action of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione involves its interaction with adenosine receptors. It acts as an adenosine antagonist, similar to caffeine, which leads to its stimulant effects. Additionally, it may interact with dopamine receptors, contributing to its analgesic properties .
類似化合物との比較
Similar Compounds
Caffeine: Structurally similar, both act as adenosine antagonists.
Theobromine: Another methylxanthine with similar stimulant effects.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike caffeine, it has a longer half-life and does not exhibit the same level of habituation .
特性
分子式 |
C9H13N4O3+ |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione |
InChI |
InChI=1S/C9H13N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h5H,1-4H3/q+1 |
InChIキー |
MECGOGXQAKQUDL-UHFFFAOYSA-N |
正規SMILES |
CN1C2C(=[N+](C1=O)C)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


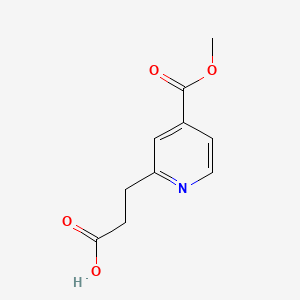
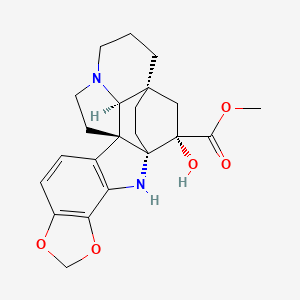
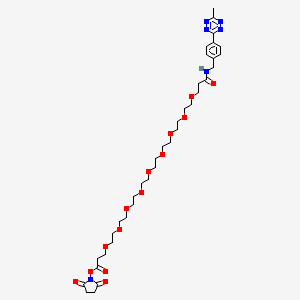
![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)
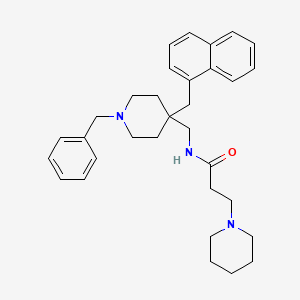

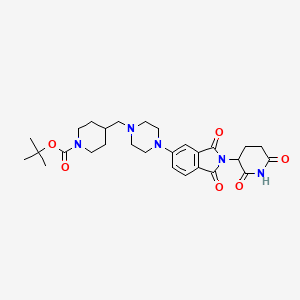
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
